2-Bromo-6-[(methylthio)methyl]pyridine
Description
2-Bromo-6-[(methylthio)methyl]pyridine (CAS: 74134-42-2) is a brominated pyridine derivative featuring a methylthio-methyl substituent at the 6-position. Its molecular formula is C₇H₇BrN₂S, with a molecular weight of 231.11 g/mol. Key physicochemical properties include a boiling point of 269.7 ± 25.0 °C, logP of 2.566, and moderate solubility in water (2 g/L at 25 °C) . The compound is primarily used as a precursor in pharmaceutical synthesis and organometallic catalysis due to its reactive bromine atom and sulfur-containing functional group, which enable diverse chemical modifications .
Properties
Molecular Formula |
C7H8BrNS |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
2-bromo-6-(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C7H8BrNS/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3 |
InChI Key |
LRJXVOXVBGHHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Brominated Pyridine Derivatives
Structural Analogues and Physicochemical Properties
The following table compares 2-Bromo-6-[(methylthio)methyl]pyridine with structurally related bromopyridines:
Key Observations :
- Lipophilicity : The tert-butyl substituent in 2-bromo-6-tert-butylpyridine increases logP (3.41), making it more hydrophobic than the methylthio-methyl derivative (logP 2.566) .
- Solubility : The methylthio group in this compound enhances water solubility compared to tert-butyl or trifluoromethyl derivatives, which are nearly insoluble .
- Reactivity : Bromine at the 2-position in all compounds enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), but the methylthio-methyl group offers additional nucleophilic sites for alkylation or oxidation .
Anticancer Activity
- This compound derivatives : Exhibit moderate activity against HT-1080 fibrosarcoma (IC₅₀: 7b = 12.3 µM) but lower potency than doxorubicin (IC₅₀: 0.5 µM) .
- 2-Bromo-6-(trifluoromethyl)pyridine: Shows enhanced cytotoxicity in colorectal adenocarcinoma (Caco-2, IC₅₀: 8.7 µM) due to fluorine’s electron-withdrawing effects .
Q & A
Q. What are the established synthetic routes for 2-Bromo-6-[(methylthio)methyl]pyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves bromination of a pyridine precursor, such as 2-amino-6-methylpyridine. Key steps include:
- Bromination : Using reagents like N-bromosuccinimide (NBS) or Br₂ under controlled pH (6–8) and temperature (0–5°C) to minimize side reactions .
- Methylthio Group Introduction : Reacting intermediates with methanethiol or methylthiolate salts in polar aprotic solvents (e.g., DMF) at 50–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Critical Factors :
- pH Control : Excess acidity promotes decomposition; buffered conditions stabilize intermediates.
- Temperature : Higher temperatures (>80°C) risk side reactions (e.g., disulfide formation).
- Solvent Choice : Polar solvents enhance nucleophilic substitution efficiency .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.5–2.7 ppm (S–CH₃), δ 7.2–8.1 ppm (pyridine protons). Spin-spin splitting confirms substitution patterns .
- ¹³C NMR : Signals at ~25 ppm (S–CH₃), 120–150 ppm (pyridine carbons) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 202.05 (C₇H₈BrNS) .
- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~8.2 min .
Q. Table 1: Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈BrNS | |
| Molecular Weight | 202.05 g/mol | |
| Boiling Point | 269.7±25.0°C (760 Torr) | |
| Solubility (25°C) | 2 g/L in water | |
| Density | 1.61±0.1 g/cm³ |
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound?
Methodological Answer: Key parameters for Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Catalyst System : Pd(OAc)₂ with bidentate ligands (e.g., XPhos) enhances oxidative addition efficiency .
- Solvent : Use toluene or dioxane for improved ligand stability and reaction homogeneity .
- Temperature : 80–100°C balances reaction rate and catalyst decomposition .
- Base : K₂CO₃ or Cs₂CO₃ (2–3 eq.) maintains pH >9, critical for transmetalation .
Case Study : Substituting the methylthio group with a difluoroethyl moiety increased coupling yields by 20% due to enhanced electron-withdrawing effects .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies in antiviral/anticancer data may arise from:
- Assay Variability : Cell line specificity (e.g., HIV vs. HCMV) or incubation time differences .
- Concentration Gradients : Test a range (1–100 μM) to identify dose-dependent effects .
- Metabolic Stability : Use liver microsome assays to assess if rapid degradation explains low in vivo activity .
Recommended Approach : Validate findings using orthogonal assays (e.g., fluorescence-based and ELISA for viral replication) .
Q. Under what conditions does this compound decompose, and how can stability be maintained during storage?
Methodological Answer:
- Thermal Decomposition : Above 150°C, forms pyridylcarbene intermediates and cyclopropane derivatives (e.g., 2-bromo-6-vinylpyridine) .
- Light Sensitivity : UV exposure triggers radical-mediated degradation; store in amber vials at –20°C .
- Moisture : Hydrolysis of the methylthio group occurs in aqueous acidic/basic conditions; use desiccants (silica gel) .
Q. Stability Protocol :
- Short-Term : Store at 4°C in anhydrous DMSO (sealed under N₂).
- Long-Term : –20°C in argon atmosphere; monitor via TLC every 6 months .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Catalyst (Pd) | Pd(OAc)₂ (5 mol%) | +25% vs. PdCl₂ | |
| Ligand | XPhos (10 mol%) | Enhances stability | |
| Solvent | Toluene | Improves mixing | |
| Temperature | 80–100°C | Balances rate | |
| Reaction Time | 12–24 h | Completes coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
